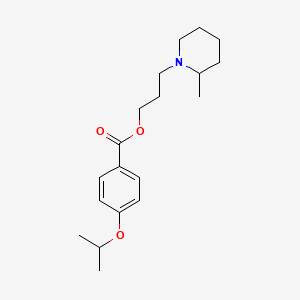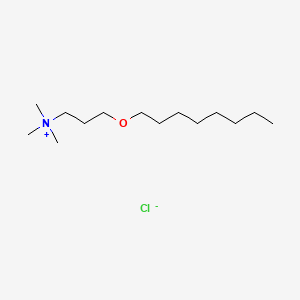
Trimethyl-3-(octyloxy)propylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-3-(octyloxy)propylammonium chloride is a quaternary ammonium compound with the molecular formula C14H32ClNO. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-3-(octyloxy)propylammonium chloride typically involves the reaction of 3-(octyloxy)propylamine with trimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-(octyloxy)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl-3-(octyloxy)propylammonium iodide.
Scientific Research Applications
Trimethyl-3-(octyloxy)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of trimethyl-3-(octyloxy)propylammonium chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is exploited in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl-3-(triethoxysilyl)propylammonium chloride: This compound has similar surfactant properties but includes a triethoxysilyl group, making it useful in silane coupling applications.
Trimethyl-3-(methoxy)propylammonium chloride: Similar in structure but with a methoxy group, it is used in different surfactant applications.
Uniqueness
Trimethyl-3-(octyloxy)propylammonium chloride is unique due to its octyloxy group, which provides enhanced hydrophobic interactions compared to shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties and micelle formation.
Properties
CAS No. |
68123-08-0 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
trimethyl(3-octoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-13-16-14-11-12-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RCXMAJLLDJYLSA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
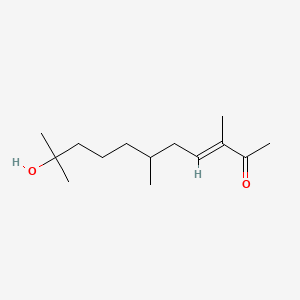
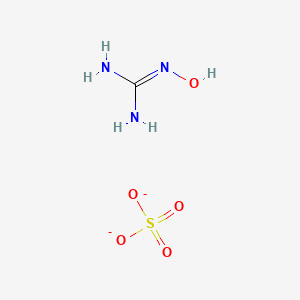
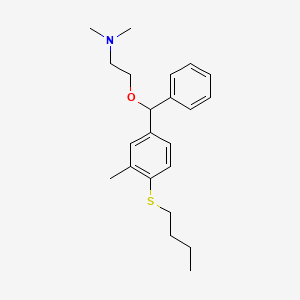
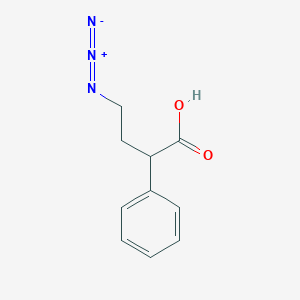
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
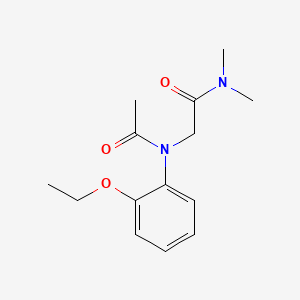
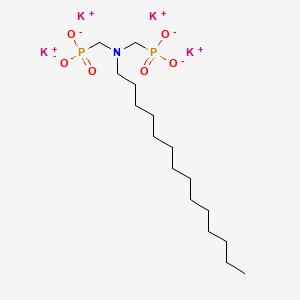
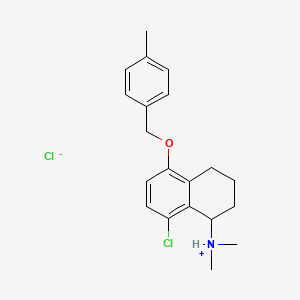
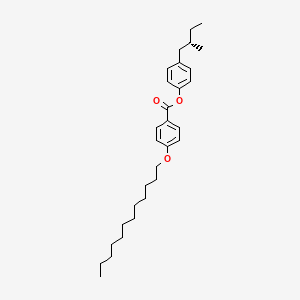
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
